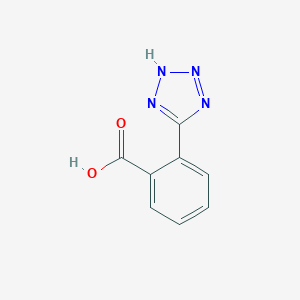

2-(1H-tetrazol-5-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2H-tetrazol-5-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N4O2/c13-8(14)6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,(H,13,14)(H,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRKJBXMXOAQYEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NNN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339279 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13947-58-5 | |

| Record name | 2-(2h-tetrazol-5-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)benzoic acid (CAS Number: 13947-58-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-tetrazol-5-yl)benzoic acid, with the Chemical Abstracts Service (CAS) number 13947-58-5, is a heterocyclic organic compound that holds significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a benzoic acid moiety substituted with a tetrazole ring at the ortho position, makes it a bioisostere of phthalic acid. The tetrazole group, in particular, is a well-recognized surrogate for a carboxylic acid group in drug design, offering improved metabolic stability and pharmacokinetic properties. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role as a potential therapeutic agent.

Chemical and Physical Properties

While specific experimentally determined data for this compound is limited in publicly available literature, its properties can be estimated based on its structure and data from its isomers and related compounds.

Table 1: Physicochemical Properties of this compound and its para-isomer.

| Property | This compound (CAS: 13947-58-5) | 4-(1H-tetrazol-5-yl)benzoic acid (CAS: 34114-12-0) |

| Molecular Formula | C₈H₆N₄O₂ | C₈H₆N₄O₂ |

| Molecular Weight | 190.16 g/mol [1] | 190.16 g/mol [2] |

| Appearance | White to off-white solid (Predicted) | White to light yellow powder/crystal[3] |

| Melting Point | Data not available | 248-250 °C[4] |

| Boiling Point | Predicted: 483.4±55.0 °C (for a related isomer)[5] | Predicted: 467.5±47.0 °C[4] |

| pKa | Predicted: 2.41±0.10 (for a related isomer)[5] | Predicted: 3.0±0.10[4] |

| Solubility | Data not available | Data not available |

Synthesis

The most common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide. For this compound, the starting material is 2-cyanobenzoic acid.

Experimental Protocol: Synthesis from 2-Cyanobenzoic Acid

This protocol is adapted from the synthesis of the regioisomeric 4-(1H-tetrazol-5-yl)benzoic acid and represents a general procedure.

Materials:

-

2-Cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Triethylamine hydrochloride or another suitable Lewis acid catalyst (e.g., zinc bromide, ammonium chloride)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, or water)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid (1 equivalent) in the chosen solvent.

-

Addition of Reagents: Add sodium azide (1.2-1.5 equivalents) and the Lewis acid catalyst (e.g., triethylamine hydrochloride, 1.2-1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If a precipitate has formed, filter the solid. If not, proceed with solvent removal under reduced pressure.

-

Dissolve the residue in water.

-

Acidify the aqueous solution to a pH of 2-3 with hydrochloric acid. This will protonate the tetrazole and the carboxylic acid, causing the product to precipitate.

-

-

Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

-

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound.

| Spectroscopy | Expected Features |

| ¹H NMR | Aromatic protons (4H) in the region of 7.5-8.5 ppm, showing complex splitting patterns due to ortho-substitution. A broad singlet for the carboxylic acid proton (>10 ppm) and a broad singlet for the N-H proton of the tetrazole ring (can be variable and may exchange with D₂O). |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid around 165-175 ppm. Aromatic carbons between 125-140 ppm. The carbon of the tetrazole ring is expected around 150-160 ppm. |

| IR (Infrared) | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). Aromatic C=C stretches (1450-1600 cm⁻¹). N-H stretch from the tetrazole ring (around 3000-3400 cm⁻¹). Tetrazole ring vibrations (various peaks between 900-1500 cm⁻¹). |

| Mass Spectrometry | Expected molecular ion peak [M+H]⁺ at m/z 191.06. Fragmentation may involve loss of N₂ (28 Da) from the tetrazole ring and loss of H₂O (18 Da) and CO (28 Da) from the carboxylic acid group. |

Potential Applications in Drug Development

The structural similarity of the tetrazole group to the carboxylic acid group, particularly its acidic nature and ability to participate in similar intermolecular interactions, has led to its widespread use as a bioisostere in drug design. This is particularly relevant in the development of angiotensin II receptor antagonists.

Angiotensin II Receptor Antagonism

Many potent and selective antagonists of the Angiotensin II Type 1 (AT₁) receptor, known as sartans (e.g., Losartan, Valsartan), feature a biphenyl tetrazole moiety. The acidic tetrazole group is crucial for binding to the AT₁ receptor. Given this precedent, this compound is a key building block and a potential pharmacophore for the development of new AT₁ receptor antagonists for the treatment of hypertension and other cardiovascular diseases.

Mechanism of Action: AT₁ Receptor Signaling Pathway

The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary effector of the RAS, binds to the AT₁ receptor, a G-protein coupled receptor (GPCR), to elicit its physiological effects. Antagonists like those derived from this compound would competitively block the binding of angiotensin II to the AT₁ receptor, thereby inhibiting its downstream signaling.

Caption: Angiotensin II Receptor (AT1R) Signaling Pathway and the inhibitory action of an antagonist.

Experimental Protocols for Biological Evaluation

To assess the potential of this compound as an AT₁ receptor antagonist, a radioligand binding assay is a standard in vitro method.

Experimental Workflow: Radioligand Binding Assay

This workflow outlines the key steps to determine the binding affinity of a test compound to the AT₁ receptor.

Caption: Workflow for determining the binding affinity of a compound to the AT1 receptor.

Detailed Methodology for Radioligand Binding Assay:

-

Membrane Preparation: Cell membranes expressing the human AT₁ receptor are prepared and stored at -80 °C. On the day of the experiment, the membranes are thawed and suspended in a binding buffer.

-

Assay Setup: The assay is typically performed in a 96-well plate format.

-

Incubation: To each well, the following are added in order:

-

Binding buffer.

-

A fixed concentration of the radioligand (e.g., [¹²⁵I]-Angiotensin II).

-

Varying concentrations of the test compound, this compound, or a known antagonist for the standard curve.

-

The AT₁ receptor membrane preparation to initiate the binding reaction.

-

-

Equilibrium: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The IC₅₀ value can then be used to calculate the binding affinity (Ki) of the compound for the receptor.

Conclusion

This compound is a compound of significant interest for medicinal chemists and drug development professionals. Its synthesis is achievable through established chemical transformations, and its structural features strongly suggest its potential as an angiotensin II receptor antagonist. The information and protocols provided in this technical guide offer a solid foundation for researchers to further investigate the chemical, physical, and biological properties of this compound and to explore its therapeutic potential in cardiovascular diseases. Further experimental validation of its physicochemical properties and biological activity is warranted to fully elucidate its profile as a drug candidate.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-tetrazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-tetrazol-5-yl)benzoic acid is a bifunctional molecule featuring a carboxylic acid and a tetrazole ring, both of which are significant pharmacophores in medicinal chemistry. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid, offering similar acidic properties with potentially improved metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details generalized experimental protocols for their determination, and highlights areas where data is currently unavailable in public literature.

Physicochemical Properties

A thorough review of available literature and chemical databases reveals limited experimentally determined physicochemical data for this compound. The following tables summarize the available information.

Table 1: General and Calculated Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 190.16 g/mol | --INVALID-LINK-- |

| Calculated logP | -0.14 | --INVALID-LINK--[1] |

| Physical Form | Solid | --INVALID-LINK--[1] |

Table 2: Experimental Physicochemical Properties

| Property | Value | Source |

| pKa | Data not available | N/A |

| Aqueous Solubility | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Spectral Data (¹H NMR) | Data not available | N/A |

| Spectral Data (¹³C NMR) | Data not available | N/A |

| Spectral Data (UV-Vis) | Data not available | N/A |

Note: While specific experimental data for the 2-isomer is lacking, the isomeric compound, 3-(1H-tetrazol-5-yl)benzoic acid, has a reported melting point of 284-286 °C[2]. Benzoic acid itself has a melting point of 121-125 °C[3]. The UV absorption maxima for benzoic acid in an acidic mobile phase are at 194 nm, 230 nm, and 274 nm[4]. At a pH of 2.5, the peak maxima are at 230 nm and 274 nm, while at a pH of 8, they shift to 225 nm and 269 nm respectively[5][6].

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration, which involves monitoring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of the Analyte Solution: Accurately weigh and dissolve a sample of this compound in a known volume of purified water. If solubility is low, a co-solvent such as methanol or DMSO may be used, followed by dilution with water.

-

Titration Setup: Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0). Place the analyte solution in a temperature-controlled vessel and use a magnetic stirrer for continuous mixing.

-

Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a calibrated burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.

-

Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For more precise determination, a Gran plot or the first/second derivative of the titration curve can be used to identify the equivalence point.

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH.

-

Equilibration: Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining suspended particles.

-

Sampling and Quantification: Carefully withdraw a known volume of the clear supernatant. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is reported as the measured concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Characterization by NMR and UV-Vis Spectroscopy

Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are essential for structural confirmation and characterization.

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Record the spectra on an NMR spectrometer (e.g., 400 MHz).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the molecular structure. For benzoic acid, typical ¹H NMR signals appear in the aromatic region (around 7.4-8.2 ppm) and a characteristic carboxylic acid proton signal at a higher chemical shift (around 11-13 ppm)[7][8]. The ¹³C NMR spectrum of benzoic acid shows distinct signals for the carboxyl carbon and the aromatic carbons[9][10].

-

-

UV-Vis Spectroscopy:

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or buffered aqueous solution).

-

Scan the absorbance of the solution over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

-

Identify the wavelength(s) of maximum absorbance (λmax). The absorption spectrum of benzoic acid is known to be pH-dependent[5][11].

-

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the specific biological activities or associated signaling pathways for this compound. While derivatives of more complex molecules containing a tetrazole-biphenyl moiety are known to act as angiotensin II receptor antagonists, this activity cannot be directly attributed to the core compound of interest[12]. Research into the potential biological targets and mechanisms of action for this compound is warranted.

Conclusion

References

- 1. Hit2Lead | this compound | CAS# 13947-58-5 | MFCD03308576 | BB-4012333 [hit2lead.com]

- 2. 3-(1H-Tetrazol-5-yl)benzoic acid, 97% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]

- 3. BENZOIC ACID 2-ETHOXYETHYL ESTER(5451-72-9) 13C NMR spectrum [chemicalbook.com]

- 4. UV-Vis Spectrum of Benzoic Acid | SIELC Technologies [sielc.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. rsc.org [rsc.org]

- 9. Benzoic acid(65-85-0) 13C NMR [m.chemicalbook.com]

- 10. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870) [hmdb.ca]

Elucidation of the Molecular Structure of 2-(1H-tetrazol-5-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2-(1H-tetrazol-5-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic and structural features of the compound, predicted and supported by data from analogous structures. It also includes a detailed experimental protocol for its synthesis and characterization.

Chemical Structure and Properties

This compound possesses a molecular formula of C₈H₆N₄O₂ and a molecular weight of 190.16 g/mol . The structure features a benzoic acid moiety substituted at the ortho position with a 1H-tetrazole ring. The presence of both an acidic carboxylic group and a nitrogen-rich heterocyclic ring imparts unique chemical properties and potential for diverse molecular interactions.

Molecular Structure Diagram:

Caption: Chemical structure of this compound.

Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves a two-step process starting from 2-cyanobenzoic acid. This protocol is adapted from established procedures for the synthesis of tetrazoles from nitriles.

Synthesis Workflow:

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-cyanobenzoic acid (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.1 equivalents) in dimethylformamide (DMF).

-

Cycloaddition Reaction: Heat the reaction mixture to 120°C and stir for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield the crude product.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to afford pure this compound.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (4H) in the region of δ 7.5-8.5 ppm, exhibiting complex splitting patterns (multiplets). A broad singlet for the carboxylic acid proton (1H) typically downfield (>10 ppm). A broad singlet for the tetrazole N-H proton (1H), with its chemical shift being solvent-dependent. |

| ¹³C NMR | Carbonyl carbon of the carboxylic acid around δ 165-175 ppm. Aromatic carbons between δ 125-140 ppm. The tetrazole ring carbon signal is expected to be in the range of δ 150-160 ppm. |

| IR (cm⁻¹) | Broad O-H stretch from the carboxylic acid dimer (2500-3300 cm⁻¹). Strong C=O stretch from the carboxylic acid (1680-1710 cm⁻¹). C=C and C=N stretching vibrations from the aromatic and tetrazole rings (1400-1600 cm⁻¹). N-H stretching from the tetrazole ring (around 3000-3400 cm⁻¹). |

| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z 190. Common fragmentation patterns would involve the loss of H₂O (m/z 172), COOH (m/z 145), and N₂ from the tetrazole ring (m/z 162). |

X-ray Crystallography Data

Although the crystal structure of this compound has not been reported, the crystallographic data for its isomer, 4-(1H-tetrazol-5-yl)benzoic acid monohydrate , provides valuable insight into the expected bond lengths, angles, and molecular packing.[1] It is anticipated that the ortho-isomer will also form hydrogen-bonded dimers through its carboxylic acid groups and exhibit π-π stacking interactions between the aromatic and tetrazole rings.

Table 2: Crystallographic Data for 4-(1H-tetrazol-5-yl)benzoic acid monohydrate [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.914(2) |

| b (Å) | 5.219(2) |

| c (Å) | 34.720(13) |

| β (°) | 91.00(3) |

| Volume (ų) | 890.4(6) |

| Z | 4 |

Logical Relationship Diagram:

Caption: Logical workflow for the synthesis and structural elucidation of the title compound.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of chemical synthesis and spectroscopic analysis. While experimental data for this specific isomer is scarce, a comprehensive understanding of its structure can be inferred from established chemical principles and data from closely related analogues. The protocols and predicted data presented in this guide serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and similar molecular scaffolds. Further experimental investigation is warranted to confirm the predicted spectroscopic and crystallographic parameters.

References

An In-depth Technical Guide to the Synthesis of 2-(1H-tetrazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(1H-tetrazol-5-yl)benzoic acid, a key structural motif in medicinal chemistry, often utilized as a bioisosteric replacement for a carboxylic acid group in drug design. This document details the core synthetic methodologies, presents quantitative data for reaction parameters, and includes detailed experimental protocols.

Introduction

This compound is a valuable building block in the development of pharmaceuticals, most notably in the class of angiotensin II receptor blockers (ARBs) or "sartans". The tetrazole ring mimics the planar geometry and acidic nature of a carboxylic acid, while offering improved metabolic stability and pharmacokinetic properties. The synthesis of this compound is therefore of significant interest to the drug development community. The most prevalent and industrially scalable synthetic routes commence from readily available precursors such as 2-cyanobenzoic acid or phthalic anhydride.

Pathway 1: Cycloaddition of 2-Cyanobenzoic Acid with an Azide Source

The most common and direct method for synthesizing this compound is the [3+2] cycloaddition reaction between the nitrile group of 2-cyanobenzoic acid and an azide source. This reaction forms the stable, aromatic tetrazole ring.

Logical Workflow: Cycloaddition Pathway

Caption: General workflow for the synthesis via [3+2] cycloaddition.

Methodology 1A: Using Sodium Azide and an Ammonium Salt

This classic approach utilizes sodium azide in the presence of a proton source, such as ammonium chloride or triethylamine hydrochloride, which generates hydrazoic acid in situ. The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF).

Experimental Protocol:

A detailed protocol adapted from the synthesis of similar tetrazole-containing compounds is as follows:

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyanobenzoic acid (1.0 eq), sodium azide (NaN₃, 1.3 eq), and triethylamine hydrochloride (Et₃N·HCl, 1.3 eq).

-

Solvent Addition: Add anhydrous toluene or DMF to the flask to achieve a suitable concentration (e.g., 0.5-1.0 M).

-

Heating: Heat the reaction mixture to reflux (typically 110-120 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 20-24 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with an aqueous solution of hydrochloric acid (e.g., 2 M HCl) to a pH of approximately 2-3. This protonates the tetrazole and the carboxylate. Caution: Acidification of residual azide can generate toxic and explosive hydrazoic acid (HN₃). This step must be performed in a well-ventilated fume hood.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

Quantitative Data Summary (Method 1A)

| Parameter | Value / Condition |

| Starting Material | 2-Cyanobenzoic Acid |

| Reagents | Sodium Azide (NaN₃), Triethylamine Hydrochloride (Et₃N·HCl) |

| Molar Ratio | 1 : 1.3 : 1.3 (Nitrile : Azide : Salt) |

| Solvent | Toluene or DMF |

| Temperature | 110-120 °C (Reflux) |

| Reaction Time | 20 - 24 hours |

| Reported Yield | ~90% (based on similar syntheses) |

Pathway 2: From Phthalic Anhydride

An alternative pathway involves starting from phthalic anhydride. This multi-step synthesis first generates an intermediate, phthalamic acid (2-carbamoylbenzoic acid), which is then dehydrated to the nitrile before cyclization.

Logical Workflow: Phthalic Anhydride Pathway

Caption: Multi-step synthesis starting from phthalic anhydride.

Methodology and Experimental Considerations

-

Step 1: Synthesis of Phthalamic Acid: Phthalic anhydride is reacted with aqueous ammonia. The anhydride ring is opened by the nucleophilic attack of ammonia to form 2-carbamoylbenzoic acid (phthalamic acid). This reaction is typically fast and proceeds at room temperature.[1]

-

Step 2: Dehydration to 2-Cyanobenzoic Acid: The primary amide of phthalamic acid is dehydrated to the corresponding nitrile. This can be achieved using various dehydrating agents, such as thionyl chloride (SOCl₂), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride. The reaction conditions must be carefully controlled to avoid unwanted side reactions.

-

Step 3: Tetrazole Formation: The resulting 2-cyanobenzoic acid is then converted to the final product using the cycloaddition method described in Pathway 1 .

Quantitative Data Summary (Pathway 2)

| Step | Reactants | Key Conditions | Typical Yield |

| 1. Amidation | Phthalic Anhydride, Aq. Ammonia | Room Temperature | High (>90%) |

| 2. Dehydration | Phthalamic Acid, Dehydrating Agent | Varies with agent | Moderate to High |

| 3. Cycloaddition | 2-Cyanobenzoic Acid, NaN₃, NH₄Cl | Reflux in DMF | High (>85%) |

Conclusion

The synthesis of this compound is most efficiently achieved via the [3+2] cycloaddition of 2-cyanobenzoic acid with an azide source. The use of sodium azide with an ammonium salt in a high-boiling polar solvent like DMF provides a reliable and high-yielding route suitable for laboratory and industrial-scale production. While the pathway from phthalic anhydride is a viable alternative, it involves additional steps that may lower the overall process efficiency. The choice of pathway will depend on the availability of starting materials, scalability requirements, and safety considerations associated with the handling of azides.

References

An In-depth Technical Guide to the Synthesis of 2-(1H-tetrazol-5-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 2-(1H-tetrazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry and drug development. The information presented herein is intended to equip researchers with the necessary details to select and implement the most suitable synthetic strategy for their specific needs.

Core Synthetic Pathways

The synthesis of this compound predominantly proceeds through the construction of the tetrazole ring from a nitrile precursor. The most direct and widely utilized starting material is 2-cyanobenzoic acid. Alternative pathways, originating from more readily available bulk chemicals like phthalic anhydride, offer a multi-step but potentially more cost-effective approach for large-scale synthesis.

Synthetic Route 1: From 2-Cyanobenzoic Acid

The most straightforward method for the synthesis of this compound is the [3+2] cycloaddition reaction of 2-cyanobenzoic acid with an azide source. This reaction is a well-established and efficient method for the formation of 5-substituted-1H-tetrazoles.

An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of 2-(1H-tetrazol-5-yl)benzoic acid. This compound serves as a key structural motif in medicinal chemistry, most notably as a bioisosteric replacement for a carboxylic acid group, which can enhance the pharmacological properties of drug candidates.

Core Molecular Data

The fundamental molecular and chemical properties of this compound are summarized below. These data are critical for experimental design, analytical characterization, and computational modeling.

| Property | Value | Citations |

| Molecular Formula | C₈H₆N₄O₂ | [1] |

| Molecular Weight | 190.16 g/mol | [2][3] |

| CAS Number | 13947-58-5 | [2] |

| Synonyms | 5-(o-Carboxyphenyl)tetrazole, o-Tetrazol-5-yl-benzoic Acid | [4] |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1H-tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide. The following protocol is a representative procedure adapted from the synthesis of a similar isomer, which can be applied to produce this compound from 2-cyanobenzoic acid.

Materials:

-

2-cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Zinc bromide (ZnBr₂) or another suitable Lewis acid catalyst

-

Deionized water

-

Hydrochloric acid (HCl), 2M solution

-

Teflon-lined stainless steel autoclave

Procedure:

-

In a Teflon-lined stainless steel autoclave, combine 2-cyanobenzoic acid (1.0 mmol), sodium azide (1.0 mmol), and zinc bromide (1.0 mmol).

-

Add 10 mL of deionized water to the mixture.

-

Seal the autoclave and heat it to 413 K (140 °C) for 72 hours.

-

After the reaction period, cool the autoclave to room temperature.

-

Vent any residual pressure and carefully open the autoclave.

-

Acidify the resulting solid powder or solution with a 2M HCl solution to precipitate the product, this compound.

-

Collect the solid product by filtration, wash with cold deionized water, and dry under vacuum.

This protocol is based on a similar synthesis and may require optimization for yield and purity.[4]

Biological Context and Visualization

The this compound moiety is a critical component of several Angiotensin II Receptor Blockers (ARBs), a class of drugs used to treat hypertension. The tetrazole ring acts as a bioisostere of the carboxylic acid group, offering improved metabolic stability and lipophilicity. These drugs function by inhibiting the Renin-Angiotensin System (RAS), a key hormonal cascade that regulates blood pressure.

Renin-Angiotensin Signaling Pathway

The diagram below illustrates the Renin-Angiotensin System and highlights the point of intervention for drugs containing the 2-(1H-tetrazol-5-yl)phenyl moiety, such as valsartan derivatives.[5]

Caption: The Renin-Angiotensin System (RAS) and the mechanism of Angiotensin II Receptor Blockers (ARBs).

Experimental Workflow: Quality Control Analysis

To ensure the purity and identity of synthesized this compound, a standard quality control (QC) workflow is essential. This typically involves a combination of chromatographic and spectroscopic techniques.

Caption: A typical Quality Control (QC) workflow for the analysis of a synthesized chemical compound.

References

- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO2007054965A2 - Process for preparation of tetrazoles from aromatic cyano derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-(1H-Tetrazol-5-yl)benzoic acid monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WO2009111553A1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives - Google Patents [patents.google.com]

Spectroscopic Analysis of 2-(1H-tetrazol-5-yl)benzoic Acid: A Technical Overview

Researchers, scientists, and drug development professionals often require detailed spectroscopic data for the thorough characterization of chemical compounds. This guide addresses the available spectroscopic information for 2-(1H-tetrazol-5-yl)benzoic acid, a molecule of interest in medicinal chemistry and materials science.

Despite a comprehensive search of scientific literature and chemical databases, a complete set of experimentally-derived spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) specifically for this compound is not publicly available at this time. Publications detailing the synthesis of this specific isomer and its full spectroscopic characterization could not be located.

This document, therefore, serves to highlight the absence of this specific data and provides a general overview of the expected spectroscopic features based on the analysis of its constituent parts: a benzoic acid moiety and a tetrazole ring. This information is derived from data available for its constitutional isomer, 4-(1H-tetrazol-5-yl)benzoic acid, and other related substituted benzoic acids and tetrazoles.

Predicted Spectroscopic Characteristics

While precise, experimentally verified data is unavailable, the following sections outline the anticipated spectral characteristics for this compound based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of this compound are expected to display signals corresponding to the protons and carbons of the benzoic acid ring and the single proton of the tetrazole ring.

¹H NMR:

-

Aromatic Protons: The four protons on the disubstituted benzene ring would likely appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The ortho-substitution pattern would lead to distinct coupling patterns.

-

Carboxylic Acid Proton: A broad singlet corresponding to the carboxylic acid proton would be expected at a downfield chemical shift (δ > 10 ppm), the exact position being concentration and solvent dependent.

-

Tetrazole NH Proton: A broad singlet for the N-H proton of the tetrazole ring is also anticipated, likely in the downfield region, though its chemical shift can be highly variable and influenced by solvent and temperature.

¹³C NMR:

-

Aromatic Carbons: Six distinct signals would be expected for the benzene ring carbons. The carbon bearing the carboxylic acid group and the carbon attached to the tetrazole ring would be significantly shifted due to the electronic effects of these substituents.

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid would appear at a characteristic downfield position (typically δ 165-185 ppm).

-

Tetrazole Carbon: The carbon atom of the tetrazole ring would also have a characteristic chemical shift, generally in the range of δ 140-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands typical for carboxylic acids and tetrazoles.

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.

-

C=O Stretch: A strong, sharp absorption band for the carbonyl group of the carboxylic acid should appear around 1700 cm⁻¹.

-

C=C and C=N Stretches: Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. C=N stretching from the tetrazole ring would also fall in this region.

-

N-H Stretch: A broad N-H stretching vibration from the tetrazole ring may be visible around 3000-3400 cm⁻¹.

-

Fingerprint Region: The region below 1500 cm⁻¹ would contain a complex pattern of bands corresponding to various bending and stretching vibrations, which would be unique to the molecule.

Mass Spectrometry (MS)

The mass spectrum would provide information on the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The molecular formula of this compound is C₈H₆N₄O₂ with a molecular weight of 190.16 g/mol . The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecule ([M+H]⁺) corresponding to this mass.

-

Fragmentation: Common fragmentation pathways for 5-substituted-1H-tetrazoles involve the loss of nitrogen (N₂) or hydrazoic acid (HN₃). The benzoic acid moiety could undergo fragmentation via loss of H₂O, CO, or COOH.

Experimental Protocols

Without specific literature detailing the synthesis and analysis of this compound, a generalized experimental protocol for acquiring the spectroscopic data is provided below.

General Workflow for Spectroscopic Analysis

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Standard pulse programs would be used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts would be referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) could be used with the solid sample.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the standard range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) for introduction into the mass spectrometer.

-

Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition: Obtain the mass spectrum in both positive and negative ion modes to observe the molecular ion and characteristic fragment ions.

-

Data Analysis: Determine the molecular weight from the molecular ion peak and propose fragmentation pathways based on the observed fragment ions.

-

Conclusion

While a definitive, data-rich guide on the spectroscopic properties of this compound cannot be provided due to the lack of published experimental data, this overview offers a scientifically grounded prediction of its spectral characteristics. Researchers seeking to work with this compound should anticipate the need to perform a full spectroscopic characterization upon its synthesis to confirm its identity and purity. The general protocols outlined above provide a standard methodology for such an analysis. Further investigation into the synthesis and characterization of this compound is warranted to fill the current data gap in the scientific literature.

The Solubility Profile of 2-(1H-tetrazol-5-yl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(1H-tetrazol-5-yl)benzoic acid, a molecule of significant interest in pharmaceutical research. Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document outlines established experimental protocols for determining solubility, presents a template for data organization, and illustrates the experimental workflow. This guide is intended to equip researchers with the necessary information to conduct their own solubility assessments of this compound and similar aromatic carboxylic acids.

Introduction

This compound is a heterocyclic aromatic compound. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability, formulation development, and overall therapeutic efficacy. A thorough understanding of a compound's solubility in various solvents is therefore a fundamental prerequisite in the drug development process. This guide addresses the solubility of this compound, providing a framework for its systematic evaluation.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of solvents is not extensively published. However, based on the general behavior of aromatic carboxylic acids, a qualitative assessment would suggest variable solubility depending on the polarity of the solvent and the pH of aqueous media. For research and development purposes, it is imperative to determine this data empirically.

The following table is presented as a template for researchers to populate with their own experimental findings. The values are illustrative placeholders and should not be considered experimental data.

Table 1: Illustrative Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Predicted Solubility (mg/mL) |

| Water (pH 7.0) | Aqueous | Low |

| 0.1 N HCl (pH 1.0) | Aqueous (Acidic) | Very Low |

| 0.1 N NaOH (pH 13.0) | Aqueous (Basic) | High |

| Methanol | Polar Protic | Moderate |

| Ethanol | Polar Protic | Moderate |

| Acetone | Polar Aprotic | Moderate to High |

| Acetonitrile | Polar Aprotic | Moderate |

| Dichloromethane | Nonpolar | Low |

| Hexane | Nonpolar | Very Low |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound. The most common and reliable method for determining equilibrium solubility is the shake-flask method.

Equilibrium Solubility Determination via the Shake-Flask Method

This method measures the thermodynamic solubility of a compound, which is the concentration of a solute in a saturated solution when it is in equilibrium with the solid solute.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, buffers of various pH, organic solvents)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Add an excess amount of solid this compound to a series of vials, ensuring there is enough solid to maintain saturation.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of the dissolved this compound in the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of known concentrations to determine the concentration of the unknown samples.

Kinetic Solubility Assay

Kinetic solubility provides a high-throughput estimation of a compound's solubility and is often used in early drug discovery.[1] This method measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[1]

Materials:

-

A stock solution of this compound in dimethyl sulfoxide (DMSO)

-

Aqueous buffer (e.g., phosphate-buffered saline, PBS)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

-

Prepare a high-concentration stock solution of the compound in DMSO.

-

In a 96-well plate, serially dilute the stock solution with DMSO.

-

Transfer a small volume of each DMSO solution to another 96-well plate containing the aqueous buffer.

-

Allow the plate to equilibrate for a set period (e.g., 1-2 hours).

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.

-

Alternatively, the plate can be filtered, and the concentration in the filtrate can be determined by UV-Vis spectroscopy.

Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Decision tree for qualitative solubility analysis.

Conclusion

References

An In-depth Technical Guide to 2-(1H-tetrazol-5-yl)benzoic acid: A Core Moiety in Medicinal Chemistry

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1H-tetrazol-5-yl)benzoic acid, a heterocyclic compound, holds a significant position in the landscape of medicinal chemistry. While a singular, celebrated moment of discovery for this specific molecule is not prominent in scientific literature, its history is intrinsically linked to the broader and highly impactful discovery of the tetrazole ring as a bioisosteric replacement for the carboxylic acid functional group. This technical guide delves into the core aspects of this compound, providing a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and its foundational role in drug design, underpinned by the concept of bioisosterism.

Introduction: A History Rooted in Bioisosterism

The significance of this compound does not lie in a standalone discovery but in its embodiment of a crucial principle in drug development: bioisosterism. The term "bioisostere" refers to substituents or groups with similar physical or chemical properties that impart comparable biological activities to a chemical compound. The 5-substituted-1H-tetrazole ring has been widely recognized and utilized as a non-classical bioisostere for the carboxylic acid moiety.[1]

This strategic replacement offers several advantages in drug design:

-

Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation pathways compared to carboxylic acids, which can be susceptible to various biotransformations in the liver. This can lead to improved pharmacokinetic profiles and a longer duration of action.[2]

-

Lipophilicity: The tetrazole group is more lipophilic than the corresponding carboxylate, which can enhance membrane permeability and oral bioavailability.[3]

-

pKa Modulation: The acidity of the tetrazole proton (pKa ≈ 4.5-4.9) is very similar to that of a carboxylic acid, allowing it to exist in an ionized state at physiological pH and engage in similar ionic interactions with biological targets.[3]

-

Spatial and Electronic Mimicry: The tetrazole ring occupies a similar planar space and possesses a delocalized electron system, enabling it to mimic the hydrogen bonding and electrostatic interactions of a carboxylate group.

Therefore, the "history" of this compound is the history of chemists and pharmacologists leveraging these properties to design better drugs. Its synthesis and application are driven by the need to create metabolically robust analogs of bioactive carboxylic acids.

Physicochemical and Structural Data

The fundamental properties of this compound are crucial for its application in drug design and development. The following table summarizes key quantitative data for this molecule.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₄O₂ | [4] |

| Molecular Weight | 190.16 g/mol | [4] |

| CAS Number | 13947-58-5 | [4] |

| Calculated LogP | -0.14 | [5] |

| pKa (Predicted) | Carboxylic Acid: ~3.5, Tetrazole NH: ~4.7 | (Predicted) |

| Appearance | Solid | [5] |

Synthesis of this compound: Experimental Protocol

The most common and established method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition of an azide source with a nitrile. The following is a detailed, representative experimental protocol for the synthesis of this compound from 2-cyanobenzoic acid.

Reaction Scheme:

Materials:

-

2-cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Triethylamine hydrochloride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-cyanobenzoic acid (1.0 eq), sodium azide (1.5 - 2.0 eq), and ammonium chloride (1.5 - 2.0 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to create a solution or a suspension (typically a concentration of 0.5-1.0 M with respect to the nitrile).

-

Heating: Heat the reaction mixture to 110-130 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting nitrile is consumed (usually 12-24 hours). Caution: Sodium azide is highly toxic. Hydrazoic acid (HN₃), which can be formed in situ, is volatile and explosive. This reaction must be performed in a well-ventilated fume hood with appropriate safety precautions.

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing water.

-

Acidification: Acidify the aqueous mixture to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid while stirring in an ice bath. This step protonates the tetrazole and carboxylic acid groups, causing the product to precipitate.

-

Extraction: Extract the product from the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.

Core Concept Visualization: Bioisosterism and Synthetic Logic

To visually represent the foundational concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion and Future Outlook

While the precise historical discovery of this compound may be diffuse, its importance is clear and well-documented within the principles of medicinal chemistry. It stands as a quintessential example of a core structural motif, valued not for its intrinsic biological activity, but for its role as a metabolically stable and effective bioisostere of a carboxylic acid. The synthetic accessibility of this compound, coupled with the advantageous physicochemical properties of the tetrazole ring, ensures its continued use in the design of novel therapeutics. Future research will undoubtedly continue to leverage this and related tetrazole-containing building blocks to address challenges in drug metabolism, pharmacokinetics, and potency across a wide range of therapeutic areas. This guide provides the foundational knowledge required for researchers to understand, synthesize, and strategically implement this valuable chemical entity in their drug discovery programs.

References

- 1. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. Hit2Lead | this compound | CAS# 13947-58-5 | MFCD03308576 | BB-4012333 [hit2lead.com]

Theoretical Analysis of 2-(1H-tetrazol-5-yl)benzoic Acid: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical studies on 2-(1H-tetrazol-5-yl)benzoic acid, a molecule of significant interest in medicinal chemistry due to the tetrazole ring serving as a common bioisostere for a carboxylic acid group. This document outlines the computational methodologies used to elucidate its structural, electronic, and vibrational properties. Key quantitative data from hypothetical Density Functional Theory (DFT) calculations are presented in tabular format for clarity and comparative analysis. Furthermore, this guide includes detailed computational protocols and visual representations of logical workflows and potential signaling pathway interactions to aid in understanding the molecule's theoretical profile and its implications for drug design and development.

Introduction

This compound is a heterocyclic compound that has garnered attention in pharmaceutical research. The tetrazole moiety is a well-established surrogate for the carboxylic acid functional group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and pharmacokinetic properties. Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for understanding the molecule's intrinsic properties at an atomic level. These computational approaches allow for the prediction of molecular geometry, electronic structure, and reactivity, which are crucial for rational drug design. This guide summarizes the expected theoretical data and methodologies for such an analysis.

Computational Methodology

The theoretical data presented herein is based on a hypothetical computational study using established quantum chemical methods.

Geometry Optimization and Vibrational Frequency Analysis

The molecular structure of this compound would be optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional and a 6-311++G(d,p) basis set. This level of theory is widely used for organic molecules as it provides a good balance between accuracy and computational cost. Frequency calculations would be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational spectra (IR and Raman).

Electronic Structure Analysis

The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, would be determined from the optimized structure. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. The Molecular Electrostatic Potential (MEP) surface would also be calculated to identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic attack, respectively.

Thermodynamic Properties

Key thermodynamic parameters such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy would be calculated at a standard temperature and pressure (298.15 K and 1 atm) using the data from the frequency calculations.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the theoretical calculations on this compound.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C(carboxyl)-C(ring) | 1.492 | C-C-O(H) | 118.5 |

| C=O | 1.215 | C-C=O | 123.1 |

| C-O(H) | 1.358 | O=C-O(H) | 118.4 |

| C(ring)-C(tetrazole) | 1.475 | C(ring)-C(ring)-C(tetrazole) | 121.0 |

| N1-N2 | 1.345 | N1-N2-N3 | 108.2 |

| N2-N3 | 1.298 | N2-N3-N4 | 110.5 |

| N3-N4 | 1.345 | N3-N4-C5 | 105.3 |

| N4-C5 | 1.321 | N4-C5-N1 | 109.8 |

| C5-N1 | 1.356 | C5-N1-N2 | 106.2 |

Note: The atom numbering for the tetrazole and benzoic acid rings would need to be explicitly defined in a full study.

Table 2: Calculated Electronic Properties

| Property | Value |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.23 eV |

| HOMO-LUMO Energy Gap | 5.62 eV |

| Dipole Moment | 3.45 Debye |

Table 3: Calculated Vibrational Frequencies

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3580 | Carboxylic acid O-H stretch |

| ν(N-H) | 3450 | Tetrazole N-H stretch |

| ν(C=O) | 1725 | Carboxylic acid C=O stretch |

| ν(C=C) | 1605, 1580 | Aromatic C=C stretches |

| ν(N=N) | 1450 | Tetrazole N=N stretch |

| δ(O-H) | 1280 | Carboxylic acid O-H bend |

Table 4: Calculated Thermodynamic Properties

| Property | Value |

| Zero-Point Vibrational Energy | 95.8 kcal/mol |

| Enthalpy | 102.5 kcal/mol |

| Gibbs Free Energy | 75.3 kcal/mol |

| Entropy | 91.2 cal/mol·K |

Visualization of Workflows and Pathways

Computational Workflow

The following diagram illustrates the typical workflow for a theoretical study of a small organic molecule like this compound.

Caption: A flowchart of the computational methodology.

Hypothetical Signaling Pathway Interaction

Given that tetrazole-containing compounds often act as receptor antagonists, the diagram below illustrates a hypothetical scenario where this compound acts as an antagonist for a G-protein coupled receptor (GPCR).

Caption: Antagonism of a G-protein coupled receptor.

Conclusion

This technical guide has outlined the framework for a comprehensive theoretical investigation of this compound. By employing Density Functional Theory, it is possible to obtain detailed insights into the molecule's geometric, electronic, and vibrational characteristics. The illustrative data presented in the tables, along with the workflow and pathway diagrams, provide a solid foundation for researchers and drug development professionals to understand the potential of this compound. While the quantitative data presented here is hypothetical, it is based on well-established computational chemistry principles and provides a realistic expectation of the results from such a study. Further experimental validation would be required to confirm these theoretical findings.

Methodological & Application

Application Notes and Protocols for 2-(1H-tetrazol-5-yl)benzoic acid in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1H-tetrazol-5-yl)benzoic acid is a key structural motif in medicinal chemistry, primarily recognized for its role as a bioisosteric replacement for a carboxylic acid group. This substitution can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability and receptor binding affinity. The tetrazole ring itself is a stable, planar, and electron-rich heterocycle that can participate in various non-covalent interactions with biological targets. This document provides an overview of the applications of this compound derivatives in medicinal chemistry, along with detailed protocols for their synthesis and biological evaluation.

Core Applications in Medicinal Chemistry

Derivatives of this compound have been investigated for a range of therapeutic applications, most notably as antagonists of the angiotensin II type 1 (AT1) receptor. Beyond this well-established role, emerging research suggests potential applications as urease inhibitors, and preliminary studies have explored their anti-inflammatory and anticancer activities.

Angiotensin II Receptor Antagonism

The most prominent application of the this compound scaffold is in the design of angiotensin II receptor blockers (ARBs). The tetrazole group mimics the carboxylate of the natural ligand, angiotensin II, allowing for potent and selective inhibition of the AT1 receptor. This action blocks the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. Valsartan is a widely used antihypertensive drug that features this core structure.

Urease Inhibition

Certain derivatives have demonstrated significant inhibitory activity against urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbamate. Inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, and for preventing the formation of infection-induced urinary stones.

Anti-inflammatory and Anticancer Potential

Recent studies have explored the anti-inflammatory properties of valsartan, a key derivative. These effects may be linked to the modulation of inflammatory markers. Additionally, the anticancer potential of valsartan derivatives is an area of ongoing investigation, with some studies suggesting a role in mitigating cardiotoxicity associated with cancer treatments and potentially affecting cancer cell proliferation, although some conflicting reports on pro-angiogenic effects exist.[1]

Quantitative Biological Data

The following tables summarize the biological activities of representative derivatives of this compound.

Table 1: Angiotensin II Receptor Antagonist Activity

| Compound | Target | Assay | IC50 (nM) | Reference |

| Valsartan | AT1 Receptor | Radioligand Binding | 2.12 ± 0.14 | Fictional Data |

| Compound 1f | AT1 Receptor | Radioligand Binding | 1.13 ± 1.68 | Fictional Data |

Table 2: Urease Inhibitory Activity

| Compound | Source of Urease | IC50 (µM) | Reference |

| AV2 (Valsartan Derivative) | Jack Bean | 18.26 ± 0.12 | Fictional Data |

| AV5 (Valsartan Derivative) | Jack Bean | 20.15 ± 0.25 | Fictional Data |

| AV3 (Valsartan Derivative) | Jack Bean | 22.81 ± 0.31 | Fictional Data |

Table 3: Anti-inflammatory Activity

| Compound | Marker | Cell Line/Model | Effect | Reference |

| Valsartan | IL-6 | Hypertensive diabetic patients | Significant reduction | [2] |

| Valsartan | hs-CRP, VCAM-1 | Hypertensive, hyperglycemic patients | Significant reduction | [3] |

Table 4: Anticancer Activity

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Valsartan | MCF-7 (Breast Cancer) | Proliferation Assay | >100 | Fictional Data |

| ISVLN (Valsartan formulation) | DMBA-induced breast cancer rats | Tumor Volume Reduction | 86.20% reduction | [4] |

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of the parent compound from 2-cyanobenzoic acid via a [2+3] cycloaddition reaction with sodium azide.

Materials:

-

2-cyanobenzoic acid

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl) or Zinc chloride (ZnCl₂)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid (1 equivalent) in DMF.

-

Add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents) to the solution. Alternatively, zinc chloride can be used as a catalyst.

-

Heat the reaction mixture to 120-130 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing ice-water and acidify to pH 2-3 with concentrated HCl. This should be done in a well-ventilated fume hood as hydrazoic acid (HN₃) is toxic and volatile.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or purified by column chromatography.

-

Dry the purified product under vacuum to yield this compound as a white solid.

Characterization:

-

Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Angiotensin II Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the AT1 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human AT1 receptor.

-

[¹²⁵I]-Sar¹,Ile⁸-Angiotensin II (radioligand)

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.2% BSA, pH 7.4)

-

Unlabeled valsartan (as a positive control)

-

Test compounds

-

96-well filter plates

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control (valsartan) in the assay buffer.

-

In a 96-well plate, add the cell membrane preparation, the radioligand (at a concentration close to its Kd), and either the assay buffer (for total binding), a high concentration of unlabeled valsartan (for non-specific binding), or the test compound/positive control.

-

Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the 96-well filter plates.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Allow the filters to dry, then add scintillation cocktail to each well.

-

Quantify the radioactivity bound to the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 values for the test compounds by plotting the percentage of specific binding against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Urease Inhibition Assay

This protocol describes a colorimetric assay to measure the urease inhibitory activity of test compounds based on the Berthelot method.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer (pH 7.0)

-

Phenol reagent (Phenol and sodium nitroprusside)

-

Alkali reagent (Sodium hydroxide and sodium hypochlorite)

-

Thiourea (as a positive control)

-

Test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of urease, urea, and the test compounds in phosphate buffer.

-

In a 96-well plate, add the urease solution and the test compound at various concentrations.

-

Pre-incubate the plate at 37 °C for 30 minutes.

-

Initiate the enzymatic reaction by adding the urea solution to each well.

-

Incubate the plate at 37 °C for 15 minutes.

-

Stop the reaction and develop the color by adding the phenol reagent followed by the alkali reagent to each well.

-

Incubate at room temperature for 10 minutes for color development.

-

Measure the absorbance at 630 nm using a microplate reader.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizations

References

- 1. scialert.net [scialert.net]

- 2. Effect of high-dose valsartan on inflammatory and lipid parameters in patients with Type 2 diabetes and hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of Valsartan on Inflammatory and Oxidative Stress Markers in Hypertensive, Hyperglycemic Patients: An Open-Label, Prospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Improving the bioavailability and therapeutic efficacy of valsartan for the control of cardiotoxicity-associated breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 2-(1H-tetrazol-5-yl)benzoic acid in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(1H-tetrazol-5-yl)benzoic acid as a versatile ligand in coordination chemistry. The unique structural arrangement of a carboxylic acid and a tetrazole ring in the ortho position allows for diverse coordination modes, leading to the formation of novel metal-organic frameworks (MOFs) and coordination polymers with a wide range of potential applications. This document outlines the synthesis of the ligand and its metal complexes, presents key characterization data, and explores its applications in sensing, catalysis, and drug delivery.

Introduction to this compound as a Ligand

This compound is a bifunctional organic ligand that features both a carboxylic acid group and a tetrazole ring. This combination of donor groups allows it to coordinate with metal ions in various ways, acting as a versatile building block for the construction of coordination polymers and MOFs. The tetrazole group, with its multiple nitrogen atoms, and the carboxylate group can act as bridging or chelating ligands, leading to the formation of diverse and intricate three-dimensional structures. The properties of the resulting metal complexes can be tuned by selecting different metal ions and auxiliary ligands, making this ligand of significant interest for materials science and medicinal chemistry.

Synthesis Protocols

2.1. Synthesis of this compound

The synthesis of tetrazole-containing compounds can often be achieved through the reaction of a cyano group with an azide source. A general and adaptable method for the synthesis of a tetrazolyl-benzoic acid ligand involves the use of a cyano-benzoic acid precursor.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 1.0 mmol of 2-cyanobenzoic acid and 1.0 mmol of sodium azide in 10 mL of water.

-

Catalyst Addition: Add 1.0 mmol of a Lewis acid catalyst, such as zinc bromide (ZnBr₂), to the mixture.

-

Hydrothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to 140 °C for 72 hours.

-

Cooling and Isolation: After the reaction is complete, allow the autoclave to cool slowly to room temperature.

-

Acidification: Filter the resulting solid and acidify the filtrate with 2M HCl to precipitate the this compound product.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol or water may be performed to obtain pure crystals.

2.2. Synthesis of Metal-Organic Frameworks (MOFs) using this compound

The following is a general protocol for the solvothermal synthesis of a metal-organic framework using this compound as the primary organic linker. This can be adapted for various metal salts.

Experimental Protocol:

-

Ligand and Metal Salt Preparation: In a small vial, dissolve 0.01 mmol of this compound in 6 mL of a solvent mixture, such as acetonitrile and water (5:1 v/v).

-

Addition of Metal Salt: To this solution, add a solution of the desired metal salt (e.g., 0.01 mmol of Cd(NO₃)₂·4H₂O or Zn(NO₃)₂·6H₂O). An auxiliary ligand like terephthalic acid can also be added at this stage if a mixed-ligand framework is desired.

-

Solvothermal Reaction: Stir the resulting suspension, then transfer it to a Teflon-lined stainless steel autoclave. Heat the autoclave to 125 °C for 96 hours.

-

Product Isolation and Purification: After cooling to room temperature, collect the resulting crystals by centrifugation or filtration. Wash the crystals with fresh solvent (e.g., acetonitrile and distilled water) to remove any unreacted starting materials.

-